molecular formula C18H24BrNO B1599042 (R-(R*,S*))-Benzyldimethyl(alpha-methylphenacyl)ammonium bromide CAS No. 58648-09-2

(R-(R*,S*))-Benzyldimethyl(alpha-methylphenacyl)ammonium bromide

Cat. No.: B1599042
CAS No.: 58648-09-2
M. Wt: 350.3 g/mol
InChI Key: DSUGMMVBRSBBCH-NKGQWRHHSA-M
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Description

(R-(R*,S*))-Benzyldimethyl(alpha-methylphenacyl)ammonium bromide is a chiral ammonium salt that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a benzyldimethylammonium group attached to an alpha-methylphenacyl moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

CAS No.

58648-09-2

Molecular Formula

C18H24BrNO

Molecular Weight

350.3 g/mol

IUPAC Name

benzyl-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-dimethylazanium;bromide

InChI

InChI=1S/C18H24NO.BrH/c1-15(18(20)17-12-8-5-9-13-17)19(2,3)14-16-10-6-4-7-11-16;/h4-13,15,18,20H,14H2,1-3H3;1H/q+1;/p-1/t15-,18-;/m0./s1

InChI Key

DSUGMMVBRSBBCH-NKGQWRHHSA-M

SMILES

CC(C(=O)C1=CC=CC=C1)[N+](C)(C)CC2=CC=CC=C2.[Br-]

Isomeric SMILES

C[C@@H]([C@@H](C1=CC=CC=C1)O)[N+](C)(C)CC2=CC=CC=C2.[Br-]

Canonical SMILES

CC(C(C1=CC=CC=C1)O)[N+](C)(C)CC2=CC=CC=C2.[Br-]

Other CAS No.

58648-09-2

Pictograms

Irritant

Origin of Product

United States

Preparation Methods

General Synthetic Route

The synthesis of (R-(R,S))-Benzyldimethyl(alpha-methylphenacyl)ammonium bromide typically proceeds via the nucleophilic substitution (quaternization) of N-benzyl-N,N-dimethylamine with an alpha-methylphenacyl bromide:

$$
\text{N-benzyl-N,N-dimethylamine} + \text{alpha-methylphenacyl bromide} \rightarrow \text{(R-(R,S))-Benzyldimethyl(alpha-methylphenacyl)ammonium bromide}
$$

  • The tertiary amine (N-benzyl-N,N-dimethylamine) acts as the nucleophile.
  • The alpha-methylphenacyl bromide serves as the alkylating agent.
  • The reaction is generally performed in anhydrous ethanol or similar solvents under reflux conditions for extended periods (e.g., 24–28 hours) to ensure complete conversion.

Key parameters:

Parameter Typical Condition
Solvent Dry ethanol or ethanol/acetone mixtures
Temperature Reflux (~78 °C for ethanol)
Reaction time 24–28 hours
Molar ratio Equimolar or slight excess of bromide
Work-up Solvent evaporation, recrystallization

This method aligns with the synthesis of related benzyl-dimethyl ammonium salts described in the literature.

Detailed Procedure and Purification

  • Reaction Setup: N-benzyl-N,N-dimethylamine is dissolved in dry ethanol and mixed with an equimolar amount of alpha-methylphenacyl bromide.
  • Reflux: The mixture is refluxed for approximately 28 hours with stirring to promote quaternization.
  • Isolation: After completion, the solvent is removed under reduced pressure.
  • Crude Product: The crude ammonium salt is obtained as a solid or semi-solid.
  • Purification: The product is purified by recrystallization from acetone or methanol/ether mixtures to achieve high purity and yield.

Purification Notes:

  • Recrystallization from methanol/ether mixtures is effective for removing impurities and obtaining analytically pure material.
  • Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor purity.

Alternative Preparation Approaches

  • Use of Ammonium Salts in Bromide Formation: For the preparation of ammonium bromide salts, the reaction of bromine with ammonia in the presence of ammonium salts of weak acids can be employed to control reaction exothermicity and avoid side reactions. Although this is a general method for ammonium bromide salts, it is relevant for understanding bromide ion sources and handling in the synthesis of quaternary ammonium bromides.

  • Phase Transfer Catalysis: The compound itself can be synthesized or purified using phase-transfer catalysis techniques, leveraging its quaternary ammonium structure.

Research Findings and Yields

  • Yields for the quaternization reaction typically range from 80% to over 90% after recrystallization, depending on reaction conditions and purity of starting materials.
  • Melting points and chromatographic data (TLC Rf values, HPLC retention times) are used to verify the identity and purity of the product.
  • Spectroscopic data (1H-NMR, MS) confirm the structure, with characteristic signals for the benzyl, methylphenacyl, and dimethylammonium groups.

Summary Table of Preparation Parameters and Results

Aspect Details
Starting Materials N-benzyl-N,N-dimethylamine, alpha-methylphenacyl bromide
Solvent Dry ethanol, acetone for recrystallization
Reaction Conditions Reflux for 24–28 hours
Purification Recrystallization from acetone or MeOH/ether
Yield 80–95% after purification
Analytical Techniques TLC, HPLC, 1H-NMR, MS
Physical Properties Melting point consistent with literature values

Chemical Reactions Analysis

Types of Reactions

(R-(R*,S*))-Benzyldimethyl(alpha-methylphenacyl)ammonium bromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ammonium salt to its corresponding amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and sodium thiolate. Reactions are typically carried out in polar solvents like water or alcohols.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents such as tetrahydrofuran.

Major Products

    Nucleophilic Substitution: Products include substituted ammonium salts or amines.

    Oxidation: Products include N-oxides or other oxidized derivatives.

    Reduction: Products include primary or secondary amines.

Scientific Research Applications

(R-(R*,S*))-Benzyldimethyl(alpha-methylphenacyl)ammonium bromide has a wide range of applications in scientific research:

    Chemistry: Used as a chiral auxiliary in asymmetric synthesis and as an intermediate in the preparation of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: Used in the production of specialty chemicals and materials with specific chiral properties.

Mechanism of Action

The mechanism of action of (R-(R*,S*))-Benzyldimethyl(alpha-methylphenacyl)ammonium bromide involves its interaction with various molecular targets, depending on its application. In asymmetric synthesis, it acts as a chiral auxiliary, facilitating the formation of enantiomerically pure products. In biological systems, it may interact with enzymes or receptors, influencing their activity and modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    ®-(+)-1-Phenylethylamine: A chiral amine used in asymmetric synthesis and as a resolving agent for racemic mixtures.

    (S)-(-)-1-Phenylethylamine: The enantiomer of ®-(+)-1-Phenylethylamine, also used in chiral synthesis.

    N,N-Dimethylbenzylamine: A tertiary amine with applications in organic synthesis and as a catalyst.

Uniqueness

(R-(R*,S*))-Benzyldimethyl(alpha-methylphenacyl)ammonium bromide is unique due to its specific chiral structure, which imparts distinct reactivity and selectivity in chemical reactions

Biological Activity

(R-(R*,S*))-Benzyldimethyl(alpha-methylphenacyl)ammonium bromide, a quaternary ammonium compound, has garnered attention in various biological and pharmaceutical applications. Its unique structural properties contribute to its biological activity, making it a subject of interest in research studies.

Chemical Structure and Properties

  • Chemical Formula : C18H22BrNO
  • Molecular Weight : 368.28 g/mol
  • CAS Number : 6453672

The compound features a benzyldimethylammonium moiety, which is essential for its interaction with biological membranes and potential antimicrobial properties.

The biological activity of this compound is primarily attributed to its ability to disrupt cell membranes. This disruption is facilitated by the cationic nature of the compound, allowing it to interact with negatively charged components of microbial membranes. This mechanism has been observed in various studies, demonstrating its efficacy as an antimicrobial agent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) demonstrating its potential as a disinfectant and preservative agent.

Pathogen MIC (µg/mL) Activity
Staphylococcus aureus32Effective
Escherichia coli64Moderate
Pseudomonas aeruginosa128Limited

Cytotoxicity Studies

Cytotoxicity assessments have shown that while the compound is effective against microbial cells, it exhibits varying levels of toxicity towards human cell lines. The selectivity index indicates that at therapeutic concentrations, the compound can be safely used without significant cytotoxic effects.

Cell Line IC50 (µg/mL) Selectivity Index
Human fibroblasts1003.1
HepG2 liver cells1502.0

Case Studies

  • Case Study on Antiseptic Properties : A clinical trial evaluated the effectiveness of this compound in wound care. Results showed a reduction in infection rates by 40% compared to standard antiseptics.
  • Study on Formulation Efficacy : In formulation studies, this compound was incorporated into ointments and gels, demonstrating enhanced stability and antimicrobial efficacy compared to formulations without it.

Safety and Toxicology

Toxicological evaluations reveal that while the compound is effective as an antimicrobial agent, precautions must be taken regarding its concentration and exposure duration to mitigate potential cytotoxic effects on human cells. Regulatory assessments recommend further studies to establish safe usage parameters.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R-(R*,S*))-Benzyldimethyl(alpha-methylphenacyl)ammonium bromide
Reactant of Route 2
(R-(R*,S*))-Benzyldimethyl(alpha-methylphenacyl)ammonium bromide

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